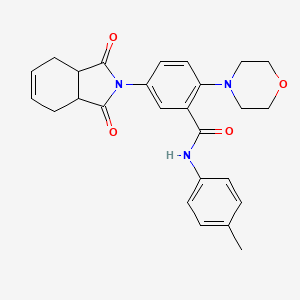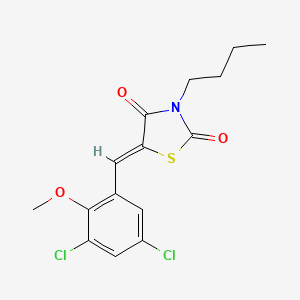
N,N'-1,2-ethanediylbis(4-chlorobenzenesulfonamide)
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to N,N'-1,2-ethanediylbis(4-chlorobenzenesulfonamide) often involves the acetylation of alcohols, phenols, amines, and thiols under solvent-free conditions, demonstrating the compound's versatility as a catalyst or reactant in organic synthesis (Ghorbani‐Vaghei & Toghraei-Semiromi, 2010). Additionally, one-pot synthesis methods have been developed for related compounds, offering efficient routes to synthesize N,N'-1,2-ethanediylbis(4-chlorobenzenesulfonamide) derivatives (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives of N,N'-1,2-ethanediylbis(4-chlorobenzenesulfonamide) has been elucidated using various spectroscopic methods, including 1H-NMR, FT-IR, and UV-Vis spectroscopy, revealing detailed insights into their structural configurations (Kobkeatthawin et al., 2017). These structures often show complex hydrogen bonding and interactions, contributing to their stability and reactivity.
Chemical Reactions and Properties
N,N'-1,2-ethanediylbis(4-chlorobenzenesulfonamide) and its derivatives participate in a variety of chemical reactions, including nucleophilic addition and acetylation, highlighting their reactivity and potential utility in organic synthesis (Ghorbani‐Vaghei & Toghraei-Semiromi, 2010). These compounds have been utilized as catalysts and reagents, showcasing their versatility in facilitating chemical transformations.
Physical Properties Analysis
The physical properties of N,N'-1,2-ethanediylbis(4-chlorobenzenesulfonamide) derivatives, such as solubility and phase behavior, are crucial for their application in chemical processes. Studies have explored the solubility of related compounds in various solvents, providing essential data for their practical use in synthesis and formulation (Xiao, Wang, & Wang, 2012).
Aplicaciones Científicas De Investigación
Catalytic Applications in Synthesis
N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS] has been identified as a reusable catalyst that promotes the one-pot synthesis of benzo[c]acridines under solvent-free conditions. This process involves a three-component reaction from anilines, aldehydes, and cyclic 1,3-dicarbonyl compounds, yielding good to high yields (R. Vaghei & S. M. Malaekehpour, 2010). Furthermore, N,N′-Diiodo-N,N′-1,2-ethanediylbis(p-toluenesulfonamide) (NIBTS) serves as a highly efficient catalyst for the acetylation of alcohols, phenols, amines, and thiols under solvent-free conditions, facilitating the acetylation of a wide range of substrates at 80 °C (R. Ghorbani‐Vaghei & Zahra Toghraei-Semiromi, 2010).
Antimicrobial Activity
The antimicrobial activities of synthesized compounds, including N,N′-1,2-ethanediylbis (mtsen) and its copper(II) complex, were evaluated against various Gram-positive and Gram-negative bacteria. The study found that these compounds exhibited notable antimicrobial activity, with the complex showing greater effectiveness than the ligand itself (H. Alyar et al., 2012).
Application in Organic Synthesis
N,N′-Diiodo-N,N′-1,2-ethanediyl bis(p-toluenesulfonamide) (NIBTS) also proved to be an effective catalyst for the silylation of alcohols and phenols using hexamethyldisilazane under solvent-free and microwave conditions. This application highlights the compound's versatility in promoting silylation reactions, which are crucial for protecting alcohol and phenol functionalities in organic synthesis (R. Ghorbani‐Vaghei & S. M. Malaekehpoor, 2010).
Molecular Structure and Characterization
A study focused on the molecular structure, characterization, and antimicrobial activity of specific sulfonamide compounds. The research involved in-depth analysis through various spectroscopic and analytical methods, indicating the potential for designing molecules with enhanced biological activity (H. Alyar et al., 2012).
Propiedades
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c15-11-1-5-13(6-2-11)23(19,20)17-9-10-18-24(21,22)14-7-3-12(16)4-8-14/h1-8,17-18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHFAHDJYYABGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Ethylenebis(4-chlorobenzenesulfonamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4020047.png)

![1-(3,4-dichlorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4020061.png)
![2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4020076.png)
![8,8-dimethyl-N-(1-methyl-3-phenylpropyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4020078.png)
![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B4020084.png)
![N-[4-(1-benzyl-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B4020090.png)
![3-{[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B4020098.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4020105.png)
![1-(4-fluoro-2-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020111.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-nitrobenzamide](/img/structure/B4020133.png)
![4-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}morpholine](/img/structure/B4020138.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020149.png)